molecular formula C19H22N2O4S B5785131 (4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5785131
M. Wt: 374.5 g/mol
InChI Key: VBOCTUZLXUWWMB-UHFFFAOYSA-N
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Description

(4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route includes the reaction of 4-ethoxyphenyl derivatives with phenylsulfonyl piperazine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

Medically, this compound is being investigated for its therapeutic potential. Preliminary studies suggest it may have applications in treating certain types of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)QUINOLIN-3-YL]METHANONE: This compound shares a similar structure but includes a quinoline ring, which may alter its reactivity and applications.

    (4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PYRIDIN-3-YL]METHANONE: Another similar compound with a pyridine ring, offering different chemical properties.

Uniqueness

(4-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of aromatic and heterocyclic structures, which provide a versatile platform for various chemical modifications

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-17-10-8-16(9-11-17)19(22)20-12-14-21(15-13-20)26(23,24)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOCTUZLXUWWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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